2-Bromo-5-fluoro-4-hydroxybenzotrifluoride
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOOIXCCAITBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzotrifluoride Derivatives
One documented method involves brominating methyl 3-(2-chloro-4-trifluoromethylphenoxy)benzoate under reflux in glacial acetic acid with bromine added dropwise over one hour. This reaction yields 2-bromo derivatives essential for further transformations.
- Reagents: Bromine, glacial acetic acid
- Temperature: Reflux conditions
- Duration: Bromine addition over 1 hour, followed by reaction completion
- Work-up: Removal of solvent under reduced pressure, extraction, acidification, and crystallization
This step is critical for introducing the bromine atom at the 2-position of the aromatic ring.
Nucleophilic Aromatic Substitution for Hydroxylation
Hydroxylation is achieved by nucleophilic substitution of a halogenated benzotrifluoride precursor with hydroxide or related nucleophiles.
Use of Potassium Carbonate and Dimethyl Sulfoxide (DMSO)
A synthetic route involves dissolving the brominated intermediate in DMSO, adding anhydrous potassium carbonate, and then introducing p-chlorobenzotrifluoride dropwise with stirring at 115°C for 20 hours. This method facilitates substitution reactions leading to the formation of the desired hydroxybenzotrifluoride derivative.
Industrial Production Considerations
Industrial scale synthesis optimizes these laboratory methods by:
- Employing continuous flow reactors for controlled bromination and substitution reactions.
- Using automated systems to maintain consistent temperature, reagent addition rates, and reaction times.
- Selecting solvents such as dichloromethane or acetonitrile for optimal solubility and reaction kinetics.
- Utilizing catalysts like palladium or copper complexes to enhance coupling and substitution efficiency.
Summary of Preparation Methods in Tabular Form
| Step | Starting Material / Intermediate | Reagents & Conditions | Purpose / Reaction Type | Notes |
|---|---|---|---|---|
| 1 | Methyl 3-(2-chloro-4-trifluoromethylphenoxy)benzoate | Bromine, Glacial Acetic Acid, Reflux, 1 hr addition | Bromination | Introduces bromine at 2-position |
| 2 | 3-Hydroxybenzoic acid + 4-chloro-3-cyanobenzotrifluoride | K2CO3, Dry DMF, 100°C, 7 hr | Nucleophilic Aromatic Substitution | Hydroxylation via halogen displacement |
| 3 | Brominated intermediate | K2CO3, DMSO, p-chlorobenzotrifluoride, 115°C, 20 hr | Substitution | Formation of hydroxybenzotrifluoride |
| 4 | Various intermediates | Catalysts (Pd, Cu), solvents (DCM, acetonitrile) | Coupling / Substitution (Industrial) | Optimized for scale, yield, and purity |
Research Findings and Analysis
- The bromination step is highly selective when conducted under controlled addition and reflux conditions, minimizing polybromination.
- Nucleophilic substitution reactions require anhydrous conditions and polar aprotic solvents like DMF or DMSO to enhance nucleophile strength and reaction rate.
- Potassium carbonate serves as a mild base to facilitate displacement of halogens without degrading sensitive trifluoromethyl groups.
- Industrial methods leverage catalytic systems to reduce reaction times and improve environmental profiles by minimizing waste and solvent use.
- The presence of electron-withdrawing trifluoromethyl groups influences regioselectivity and reactivity, necessitating tailored reaction conditions for optimal yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-hydroxybenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction can convert it to an alkyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include substituted benzotrifluorides, biaryl compounds, and various derivatives with modified functional groups .
Scientific Research Applications
2-Bromo-5-fluoro-4-hydroxybenzotrifluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Hydroxyl Group Impact: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., 5-Bromo-2-fluorobenzotrifluoride), likely increasing its aqueous solubility and enabling hydrogen-bonding interactions in biological systems .
Trifluoromethyl Group : The -CF₃ group contributes to high thermal stability and lipophilicity, a feature shared with compounds like 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene .
Positional Isomerism : Bromine and fluorine positions influence reactivity. For example, 2-Bromo-5-fluoro-4-methylbenzoic acid (Br at position 2, F at 5) shows high similarity (0.94) to the target compound, suggesting comparable synthetic utility .
Boiling Points and Density
- 5-Bromo-2-fluorobenzotrifluoride has a boiling point of 162.9°C and density of 1.695 g/cm³, typical for brominated benzotrifluorides due to halogen and -CF₃ contributions .
- Hydroxyl-containing analogs (e.g., 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine) may exhibit higher melting points due to intermolecular hydrogen bonding, though direct data are unavailable .
Biological Activity
2-Bromo-5-fluoro-4-hydroxybenzotrifluoride is a compound of significant interest in both chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring that also contains three trifluoromethyl groups. This configuration enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl groups contribute to its ability to penetrate biological membranes effectively, allowing it to modulate biochemical pathways by inhibiting specific enzymes through binding to their active sites.
Biological Applications
Research has indicated several potential applications for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
- Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Biochemical Probes : It is being explored as a biochemical probe in enzymatic studies, particularly for its ability to selectively inhibit certain enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The study reported an IC50 value of 20 µM for COX-2 inhibition, suggesting that this compound could be a promising lead for developing anti-inflammatory drugs.
Comparative Data Table
The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (Breast Cancer) | 15 |
| COX-2 Inhibition | 20 | |
| Trifluoromethylphenol | Anticancer | 25 |
| COX-2 Inhibition | 30 |
Q & A
Q. How can researchers confirm the structural identity of 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride using spectroscopic methods?
To verify the structure, combine <sup>1</sup>H/<sup>19</sup>F NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . The <sup>1</sup>H NMR should show distinct aromatic proton splitting patterns due to bromo and fluoro substituents, while <sup>19</sup>F NMR will confirm the trifluoromethyl group (δ ≈ -60 ppm). IR spectroscopy identifies the hydroxyl group (broad peak ~3200–3500 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., using PubChem’s SMILES: FC1=CC=C(Br)C=C1C(F)(F)F ). For ambiguous cases, employ AI-assisted spectral interpretation tools to resolve complex splitting patterns .
Q. What are the critical steps for synthesizing this compound via electrophilic aromatic substitution?
Key steps include:
- Substrate selection : Start with 5-fluoro-4-hydroxybenzotrifluoride to direct bromination to the ortho/para positions.
- Reagent optimization : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to minimize side reactions.
- Quenching and purification : Neutralize excess reagent with aqueous Na₂S₂O₃, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.3–0.5) .
Intermediate Research Questions
Q. How can researchers resolve discrepancies in reported melting points for this compound?
Discrepancies often arise from purity issues or polymorphism . To address this:
- Recrystallization : Purify using ethanol/water mixtures to isolate the most stable polymorph.
- DSC analysis : Perform differential scanning calorimetry to identify phase transitions.
- Cross-validate literature : Compare data with structurally similar compounds (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, mp 249–254°C ). Purity >95% (HPLC) is critical for reproducible results .
Q. What strategies prevent hydroxyl group oxidation during functionalization reactions?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block the hydroxyl group before bromination or trifluoromethylation.
- Mild conditions : Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–10°C).
- Post-reduction : After functionalization, regenerate the hydroxyl group via TBAF-mediated deprotection .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of cross-coupling reactions involving this compound?
Use density functional theory (DFT) to model transition states and calculate activation energies for Suzuki or Buchwald-Hartwig couplings. Focus on:
- Electrostatic potential maps : Identify electron-deficient aromatic positions (e.g., para to the hydroxyl group).
- Solvent effects : Simulate reaction pathways in polar solvents (e.g., DMF) to match experimental conditions.
- Benchmarking : Compare results with known derivatives (e.g., 2-Bromo-5-(trifluoromethyl)benzaldehyde, PubChem CID 145580 ). Tools like Gaussian or ORCA are recommended .
Q. What experimental designs validate the compound’s stability under catalytic hydrogenation conditions?
- Pressure-controlled systems : Use a Parr reactor (5–10 bar H₂) with Pd/C or Raney Ni catalysts.
- In-situ monitoring : Track H₂ uptake via gas chromatography and analyze intermediates by LC-MS.
- Post-reaction analysis : Confirm retention of the trifluoromethyl group via <sup>19</sup>F NMR and assess debromination by ICP-OES. Stability thresholds are pH-dependent; avoid acidic conditions (pH <3) to prevent decomposition .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in nucleophilic aromatic substitution (NAS) studies?
Conflicts may arise from solvent polarity or leaving group effects . For example:
- Solvent polarity : In DMSO, the hydroxyl group’s acidity increases, enhancing NAS at the bromine position. In non-polar solvents (toluene), reactivity shifts toward the trifluoromethyl group.
- Controlled experiments : Compare reaction rates using standardized substrates (e.g., 4-Bromo-2-fluorophenol ) under identical conditions. Statistical analysis (ANOVA) helps isolate variables .
Methodological Tables
Q. Table 1: Thermal Stability Under Varied Conditions
| Condition | Temperature (°C) | Stability Outcome (TGA) | Reference |
|---|---|---|---|
| Dry N₂ atmosphere | 150 | Decomposition <5% | |
| Humid air (60% RH) | 100 | Hydrolysis observed | |
| Acidic (pH 2) | 25 | Rapid debromination |
Q. Table 2: Cross-Coupling Catalysts and Yields
| Catalyst | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | 78 | Biaryl isomers |
| CuI/1,10-phenanthroline | Ullmann reaction | 65 | Dehalogenated |
| Ni(COD)₂ | Kumada coupling | 82 | Homocoupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
